3-[(4-chlorophenyl)sulfanyl]-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a cyclopenta[d][1,3]thiazol moiety, and a propanamide group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their versatile nature . The interaction with these targets leads to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, pain perception, microbial growth, and tumor progression, among others.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit good bioavailability . .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain to inhibited microbial growth and tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopenta[d][1,3]thiazol core. One common approach is the cyclization of appropriate precursors, such as thioamides, under specific reaction conditions. The chlorophenyl group is introduced through a sulfanyl substitution reaction, and the propanamide group is added through an amidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include antiviral, antibacterial, and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]propanoic acid: A related compound with a similar structure but lacking the cyclopenta[d][1,3]thiazol moiety.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives: These compounds share structural similarities and have been studied for their antiviral and antibacterial properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c16-10-4-6-11(7-5-10)20-9-8-14(19)18-15-17-12-2-1-3-13(12)21-15/h4-7H,1-3,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDQLWDZUKYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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